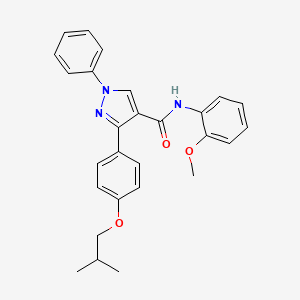
3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole class of organic compounds. This compound has been the subject of scientific research due to its potential applications in various fields, such as medicine, pharmacology, and biochemistry. The purpose of
Wirkmechanismus
The mechanism of action of 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and COX-2 inhibitory effects by modulating the production of inflammatory mediators, such as nitric oxide and prostaglandin E2. This compound may also act by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-stimulated RAW 264.7 cells. In vivo studies have shown that this compound exhibits anti-inflammatory activity in a mouse model of acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential as an anti-inflammatory agent. This compound may be useful for studying the inflammatory response and for developing new anti-inflammatory drugs. One limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One direction is to further investigate its anti-inflammatory and COX-2 inhibitory effects in vitro and in vivo. Another direction is to study its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it may be useful to study the structure-activity relationship of this compound to identify more potent and selective COX-2 inhibitors.
Wissenschaftliche Forschungsanwendungen
3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been the subject of scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. In one study, it was found that 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibited anti-inflammatory activity by inhibiting the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-stimulated RAW 264.7 cells.
In biochemistry, this compound has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response and is a target for the development of anti-inflammatory drugs. In one study, it was found that 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibited potent inhibitory activity against COX-2.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19(2)18-33-22-15-13-20(14-16-22)26-23(17-30(29-26)21-9-5-4-6-10-21)27(31)28-24-11-7-8-12-25(24)32-3/h4-17,19H,18H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOFGXGVPDDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}-2,5-dimethyl-3-furamide](/img/structure/B4756697.png)
![dimethyl 5-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4756698.png)
![ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B4756710.png)
![ethyl 4-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4756713.png)
![2-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4756717.png)
![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4756724.png)
![2-methyl-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4756726.png)

![2-{3-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4756739.png)
![1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine](/img/structure/B4756740.png)
![1'-methyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4756741.png)


![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-methylbenzamide](/img/structure/B4756774.png)